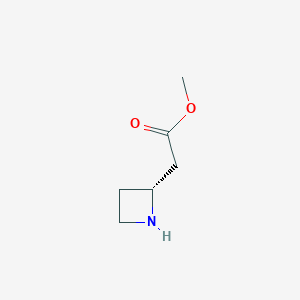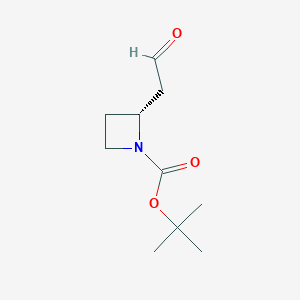![molecular formula C11H20N2O2 B8187405 (S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester](/img/structure/B8187405.png)
(S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1,6-Diaza-spiro[34]octane-6-carboxylic acid tert-butyl ester is a chiral compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diester. The reaction conditions often include the use of a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran.
Introduction of the Chiral Center: The chiral center is introduced using a chiral auxiliary or a chiral catalyst. For example, a chiral auxiliary such as (S)-proline can be used to induce asymmetry in the molecule.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diaza-spiro moiety can be substituted with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diaza-spiro compounds.
Wissenschaftliche Forschungsanwendungen
(S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The chiral center plays a crucial role in determining the specificity and affinity of these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diaza-spiro[3.4]octane-6-carboxylic acid: Lacks the tert-butyl ester group, making it less lipophilic.
1,6-Diaza-spiro[3.4]octane-6-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of tert-butyl, affecting its steric and electronic properties.
Uniqueness
(S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester is unique due to its combination of a spirocyclic core, a chiral center, and a tert-butyl ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
IUPAC Name |
tert-butyl (4R)-1,7-diazaspiro[3.4]octane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(8-13)4-6-12-11/h12H,4-8H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUGSDLGHNRSJZ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester](/img/structure/B8187401.png)
![tert-butyl (4R)-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B8187410.png)
![tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B8187413.png)
![6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B8187420.png)
